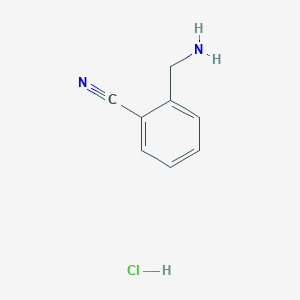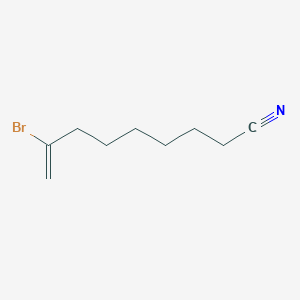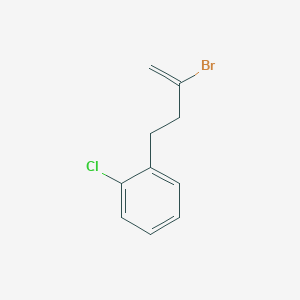
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde" is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of multiple halogens such as bromine, chlorine, and fluorine within the same molecule can offer diverse reactivity and thus enable the synthesis of a wide range of derivatives for various applications .
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as the one , can be achieved through halogen dance reactions, as demonstrated in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method allows for the introduction of different halogens onto the pyridine ring, providing a pathway to synthesize the target compound. Additionally, the synthesis of related compounds, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, involves condensation reactions followed by alkylation, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of halogenated pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of certain bromo-imidazo[4,5-b]pyridine derivatives was confirmed using these methods . Theoretical calculations, including density functional theory (DFT), can also provide insights into the electronic structure and properties of these molecules .
Chemical Reactions Analysis
The reactivity of halogenated pyridines allows for further functionalization. For example, the lithiation of halogenated pyridines followed by trapping with electrophiles can lead to a variety of pentasubstituted pyridines . This suggests that the target compound could undergo similar reactions, enabling the introduction of additional functional groups or the formation of more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence and position of the halogen atoms on the pyridine ring. These properties can be studied through various bioanalytical methods, as demonstrated by the antioxidant and anticholinergic activity assays performed on bromophenol derivatives . The target compound's properties, such as solubility, stability, and reactivity, would likely be affected by its halogen substituents and could be explored using similar methodologies.
Scientific Research Applications
Brominated and Fluorinated Compounds in Scientific Research
Brominated and fluorinated compounds are widely studied for their roles in various scientific applications, including medicinal chemistry, environmental science, and materials science. For instance, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are studied for their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. These compounds are known for their similar biological effects to polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), including inducing hepatic enzymes and causing wasting and thymic atrophy in animal models (Mennear & Lee, 1994). Additionally, studies on the formation of dioxins and furans in fires and combustion highlight the environmental impact of brominated flame retardants, including the generation of PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs) (Zhang, Buekens, & Li, 2016).
Pyridine Derivatives in Research
Pyridine derivatives, such as those incorporating the 3-pyridinecarbaldehyde structure, are of significant interest in pharmaceutical research and development. These compounds are often explored for their potential as therapeutic agents due to their diverse pharmacological properties. For example, research into novel oral prodrugs of 5-fluorouracil (5-FU), which involve pyrimidine analogs, demonstrates the ongoing effort to improve the efficacy and reduce the toxicity of cancer treatments. These studies focus on understanding the metabolic pathways and mechanism of action of such compounds to enhance therapeutic outcomes (Malet-Martino & Martino, 2002).
Future Directions
properties
IUPAC Name |
5-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO2/c14-10-4-8(7-18)5-17(13(10)19)6-9-11(15)2-1-3-12(9)16/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJFUXNJXILFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Br)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126605 |
Source


|
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |
CAS RN |
952183-68-5 |
Source


|
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)












